BMS-695735 is a potent, orally bioavailable small molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR). As a dual-pathway inhibitor, it is designed for preclinical research into cancers where both tumor cell proliferation (driven by EGFR) and angiogenesis (driven by VEGFR) are critical for disease progression. Its primary value proposition lies in its high potency against these two key oncogenic kinases, making it a critical tool for studies in various cancer models.
Substituting BMS-695735 with other dual-kinase inhibitors, such as Vandetanib or AEE788, or with single-target agents like Gefitinib (EGFR) or Sunitinib (VEGFR), can introduce significant experimental variability. Even inhibitors targeting the same kinases often exhibit distinct potency ratios, off-target kinase selectivity profiles, and pharmacokinetic properties. These differences can fundamentally alter cellular responses, in vivo efficacy, and toxicity profiles, compromising the reproducibility and interpretation of research findings. For studies designed to probe the specific consequences of potent and balanced EGFR/VEGFR-2 co-inhibition, using a precisely characterized agent like BMS-695735 is critical to ensure that observed effects are attributable to the intended mechanism of action.
In a head-to-head comparison using an A431 epidermoid carcinoma xenograft model, orally administered BMS-695735 induced complete tumor regression. In the more challenging NCI-H358 non-small cell lung cancer (NSCLC) xenograft model, BMS-695735 produced significant tumor growth inhibition, whereas the first-generation EGFR inhibitor Gefitinib was inactive in this model.
| Evidence Dimension | Tumor Growth Inhibition |
| Target Compound Data | Complete tumor regression (A431 model); Significant tumor growth inhibition (NCI-H358 model) |
| Comparator Or Baseline | Gefitinib: Inactive in the NCI-H358 model. |
| Quantified Difference | Qualitatively superior efficacy in a Gefitinib-insensitive model. |
| Conditions | Nude mice bearing established A431 or NCI-H358 tumor xenografts, oral administration. |
This demonstrates superior efficacy in a preclinical model where a common, first-generation EGFR inhibitor fails, justifying its selection for studying resistant or less sensitive tumor types.
BMS-695735 demonstrates highly potent and balanced inhibitory activity against both EGFR and VEGFR-2 kinases in enzymatic assays. Its IC50 value for EGFR is 1.9 nM and for VEGFR-2 (KDR) is 1.6 nM. This contrasts with other dual inhibitors which may show a significant potency bias toward one target. For example, the comparator AEE788 is more potent against EGFR (IC50 = 2 nM) than against KDR (IC50 = 77 nM). Vandetanib also shows a potency differential, with an IC50 of 60 nM against VEGFR-stimulated cell proliferation and 170 nM against EGFR-stimulated proliferation in HUVEC cells.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | EGFR: 1.9 nM; VEGFR-2 (KDR): 1.6 nM |
| Comparator Or Baseline | AEE788: EGFR = 2 nM, KDR = 77 nM. Vandetanib: VEGFR-stimulated cell IC50 = 60 nM, EGFR-stimulated cell IC50 = 170 nM. |
| Quantified Difference | BMS-695735 shows near 1:1 potency, while AEE788 is ~38-fold more potent against EGFR, and Vandetanib is ~2.8-fold more potent against VEGFR-pathway cells. |
| Conditions | In vitro enzymatic kinase assays (BMS-695735, AEE788); Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay (Vandetanib). |
For researchers specifically investigating the effects of simultaneous and equally potent inhibition of both pathways, the balanced profile of BMS-695735 provides a clearer and more direct experimental tool than comparators with skewed potency.
BMS-695735 is characterized as an orally active inhibitor. In preclinical xenograft models, oral administration led to significant and sustained tumor growth inhibition, indicating sufficient bioavailability and exposure to engage EGFR and VEGFR-2 targets in vivo. This is a critical processability and usability feature for long-term in-vivo studies, avoiding the need for more complex administration routes like intravenous or intraperitoneal injections which can be required for compounds with poor oral pharmacokinetics.
| Evidence Dimension | Route of Administration & Efficacy |
| Target Compound Data | Effective upon oral administration in multiple xenograft models. |
| Comparator Or Baseline | Compounds requiring parenteral administration for in-vivo efficacy. |
| Quantified Difference | Not applicable (Qualitative advantage). |
| Conditions | Mouse xenograft models. |
The proven oral activity simplifies experimental design for chronic dosing studies, reducing animal stress and technical complexity, making it a more practical choice for long-term efficacy evaluations.
For studies using cancer models, such as the NCI-H358 NSCLC xenograft, that exhibit de novo or acquired resistance to first-generation EGFR inhibitors like Gefitinib. The demonstrated in-vivo efficacy of BMS-695735 in such a model makes it the appropriate tool to investigate dual pathway blockade as a resistance-breaking strategy.
Ideal for preclinical research aiming to dissect the combined impact of simultaneously blocking tumor cell proliferation and tumor-associated blood vessel formation. The balanced, high-potency profile against both EGFR and VEGFR-2 ensures that observed effects are due to a potent co-inhibition of both pathways, rather than a dominant effect on one.
Serves as a high-potency reference compound in screening campaigns and head-to-head comparisons for developing new dual EGFR/VEGFR inhibitors. Its well-defined biochemical potency and demonstrated in-vivo activity provide a robust benchmark for evaluating novel chemical entities.